5,7-Dihydroxyflavanone

Catalog No.
S539710
CAS No.
68745-38-0
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxyflavanone

CAS Number

68745-38-0

Product Name

5,7-Dihydroxyflavanone

IUPAC Name

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2

InChI Key

URFCJEUYXNAHFI-UHFFFAOYSA-N

SMILES

O=C1CC(C2=CC=CC=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO

Synonyms

(+)-pinocoembrin, 5,7-dihydroxyflavanone, pinocembrin, pinocembrine

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Description

The exact mass of the compound Pinocembrin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotection in Ischemic Stroke

Antioxidant and Anti-inflammatory

Antimicrobial

    Field: Microbiology

    Application: Pinocembrin has been studied for its potential as a treatment for A.

    Methods: The study suggests that Pinocembrin may inhibit the growth of A.

    Results: The results suggest that Pinocembrin is a candidate drug for the treatment of A.

Antidiabetic

Antifungal

Antiviral

Antitumor and Anticancer

Antifibrotic

Vasodilatory, Vasorelaxant, and Vasoprotective

5,7-Dihydroxyflavanone is a flavonoid compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It is characterized by two hydroxyl groups located at the 5 and 7 positions of the flavanone backbone. This compound is naturally found in various plants, including Apis and Boesenbergia rotunda, and has garnered interest due to its potential health benefits and biological activities .

Typical of flavonoids. One significant reaction is oxidation, where it can be converted into more complex derivatives through enzymatic processes involving cytochrome P450 enzymes. For instance, studies have shown that 5-hydroxyflavone can be oxidized to form 5,7-dihydroxyflavanone and further oxidized to 5,6,7-trihydroxyflavanone . Additionally, the compound can participate in reactions involving methylation or glycosylation, leading to various derivatives with altered solubility and bioactivity.

5,7-Dihydroxyflavanone exhibits a range of biological activities that have been the subject of numerous studies. Notably, it has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as yeast . Furthermore, it has been shown to possess anti-inflammatory effects, particularly in macrophage cell lines stimulated by lipopolysaccharides . Its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.

Several methods have been developed for the synthesis of 5,7-dihydroxyflavanone:

  • Chemical Synthesis: This involves multi-step synthetic routes starting from simpler flavonoid precursors or phenolic compounds.
  • Biotechnological Approaches: Utilizing plant cell cultures or microbial fermentation can yield 5,7-dihydroxyflavanone naturally.
  • Enzymatic Synthesis: Specific enzymes can be employed to catalyze the formation of this compound from appropriate substrates.

Research has focused on optimizing these methods for higher yields and purity .

The applications of 5,7-dihydroxyflavanone are diverse:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: It may be included in dietary supplements for its antioxidant benefits.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage.

Interaction studies involving 5,7-dihydroxyflavanone have revealed its potential synergistic effects with other compounds. For example, when combined with certain flavonoids or phenolic compounds, it may enhance their biological activities or mitigate adverse effects. Studies have also indicated that it can modulate the activity of various enzymes involved in drug metabolism, which could influence pharmacokinetics .

Several compounds share structural similarities with 5,7-dihydroxyflavanone. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
PinocembrinContains hydroxyl groups at positions 5 and 7Known for strong antibacterial activity
LuteolinHas additional hydroxyl group at position 3Exhibits potent anti-inflammatory effects
ChrysoeriolSimilar structure but with a methoxy group at position 3Potential neuroprotective properties
DiosmetinContains a methoxy group at position 3Exhibits anti-cancer properties

5,7-Dihydroxyflavanone is unique due to its specific arrangement of hydroxyl groups that contribute to its distinct biological activities compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Exact Mass

256.0736

Appearance

Solid powder

Melting Point

192-193°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

68745-38-0
480-39-7

Wikipedia

5,7-dihydroxyflavanone

Dates

Modify: 2023-08-15
1: Rasul A, Millimouno FM, Ali Eltayb W, Ali M, Li J, Li X. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities. Biomed Res Int. 2013;2013:379850. doi: 10.1155/2013/379850. Epub 2013 Aug 5. Review. PubMed PMID: 23984355; PubMed Central PMCID: PMC3747598.
2: Lungkaphin A, Pongchaidecha A, Palee S, Arjinajarn P, Pompimon W, Chattipakorn N. Pinocembrin reduces cardiac arrhythmia and infarct size in rats subjected to acute myocardial ischemia/reperfusion. Appl Physiol Nutr Metab. 2015 Oct;40(10):1031-7. doi: 10.1139/apnm-2015-0108. Epub 2015 Jun 17. PubMed PMID: 26319563.
3: Zhou LT, Wang KJ, Li L, Li H, Geng M. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway. Eur J Pharmacol. 2015 Aug 15;761:211-6. doi: 10.1016/j.ejphar.2015.06.003. Epub 2015 Jun 3. PubMed PMID: 26049009.
4: Saad MA, Abdel Salam RM, Kenawy SA, Attia AS. Pinocembrin attenuates hippocampal inflammation, oxidative perturbations and apoptosis in a rat model of global cerebral ischemia reperfusion. Pharmacol Rep. 2015 Feb;67(1):115-22. doi: 10.1016/j.pharep.2014.08.014. Epub 2014 Aug 27. PubMed PMID: 25560584.
5: Cao G, Ying P, Yan B, Xue W, Li K, Shi A, Sun T, Yan J, Hu X. Pharmacokinetics, safety, and tolerability of single and multiple-doses of pinocembrin injection administered intravenously in healthy subjects. J Ethnopharmacol. 2015 Jun 20;168:31-6. doi: 10.1016/j.jep.2015.03.041. Epub 2015 Mar 23. PubMed PMID: 25814318.
6: Chen KS, Shi MD, Chien CS, Shih YW. Pinocembrin suppresses TGF-β1-induced epithelial-mesenchymal transition and metastasis of human Y-79 retinoblastoma cells through inactivating αvβ3 integrin/FAK/p38α signaling pathway. Cell Biosci. 2014 Aug 12;4:41. doi: 10.1186/2045-3701-4-41. eCollection 2014. PubMed PMID: 25949790; PubMed Central PMCID: PMC4422197.
7: Guo L, Kong J. [Progress in synthetic biology of pinocembrin]. Sheng Wu Gong Cheng Xue Bao. 2015 Apr;31(4):451-60. Review. Chinese. PubMed PMID: 26380402.
8: Zhao G, Zhang W, Li L, Wu S, Du G. Pinocembrin protects the brain against ischemia-reperfusion injury and reverses the autophagy dysfunction in the penumbra area. Molecules. 2014 Sep 30;19(10):15786-98. doi: 10.3390/molecules191015786. PubMed PMID: 25271424.
9: Kim BG, Lee H, Ahn JH. Biosynthesis of pinocembrin from glucose using engineered escherichia coli. J Microbiol Biotechnol. 2014 Nov 28;24(11):1536-41. PubMed PMID: 25085569.
10: Liu R, Li JZ, Song JK, Zhou D, Huang C, Bai XY, Xie T, Zhang X, Li YJ, Wu CX, Zhang L, Li L, Zhang TT, Du GH. Pinocembrin improves cognition and protects the neurovascular unit in Alzheimer related deficits. Neurobiol Aging. 2014 Jun;35(6):1275-85. doi: 10.1016/j.neurobiolaging.2013.12.031. Epub 2013 Dec 28. PubMed PMID: 24468471.
11: Liu R, Li JZ, Song JK, Sun JL, Li YJ, Zhou SB, Zhang TT, Du GH. Pinocembrin protects human brain microvascular endothelial cells against fibrillar amyloid-β(1-40) injury by suppressing the MAPK/NF-κB inflammatory pathways. Biomed Res Int. 2014;2014:470393. doi: 10.1155/2014/470393. Epub 2014 Jul 23. PubMed PMID: 25157358; PubMed Central PMCID: PMC4135138.
12: Promsan S, Jaikumkao K, Pongchaidecha A, Chattipakorn N, Chatsudthipong V, Arjinajarn P, Pompimon W, Lungkaphin A. Pinocembrin attenuates gentamicin-induced nephrotoxicity in rats. Can J Physiol Pharmacol. 2016 Aug;94(8):808-18. doi: 10.1139/cjpp-2015-0468. Epub 2016 Mar 29. PubMed PMID: 27245556.
13: Rameshkumar KB, Alan Sheeja DB, Nair MS, George V. Curcuma ecalcarata - new natural source of pinocembrin and piperitenone. Nat Prod Res. 2015;29(13):1276-9. doi: 10.1080/14786419.2014.994210. Epub 2015 Jan 2. PubMed PMID: 25553726.
14: Li L, Pang XB, Chen BN, Gao L, Wang L, Wang SB, Wang SB, Liu DP, Du GH. Pinocembrin inhibits angiotensin II-induced vasoconstriction via suppression of the increase of [Ca2+]i and ERK1/2 activation through blocking AT(1)R in the rat aorta. Biochem Biophys Res Commun. 2013 May 24;435(1):69-75. doi: 10.1016/j.bbrc.2013.04.039. Epub 2013 Apr 20. PubMed PMID: 23611777.
15: Wang SB, Pang XB, Gao M, Fang LH, Du GH. Pinocembrin protects rats against cerebral ischemic damage through soluble epoxide hydrolase and epoxyeicosatrienoic acids. Chin J Nat Med. 2013 May;11(3):207-13. doi: 10.1016/S1875-5364(13)60018-7. PubMed PMID: 23725831.
16: Sayre CL, Takemoto JK, Martinez SE, Davies NM. Chiral analytical method development and application to pre-clinical pharmacokinetics of pinocembrin. Biomed Chromatogr. 2013 Jun;27(6):681-4. doi: 10.1002/bmc.2853. Epub 2012 Dec 5. PubMed PMID: 23212747.
17: Meng F, Wang Y, Liu R, Gao M, DU G. Pinocembrin alleviates memory impairment in transient global cerebral ischemic rats. Exp Ther Med. 2014 Oct;8(4):1285-1290. Epub 2014 Aug 19. PubMed PMID: 25187841; PubMed Central PMCID: PMC4151662.
18: Giri SS, Sen SS, Sukumaran V, Park SC. Pinocembrin attenuates lipopolysaccharide-induced inflammatory responses in Labeo rohita macrophages via the suppression of the NF-κB signalling pathway. Fish Shellfish Immunol. 2016 Sep;56:459-66. doi: 10.1016/j.fsi.2016.07.038. Epub 2016 Aug 2. PubMed PMID: 27492123.
19: Cao W, Ma W, Wang X, Zhang B, Cao X, Chen K, Li Y, Ouyang P. Enhanced pinocembrin production in Escherichia coli by regulating cinnamic acid metabolism. Sci Rep. 2016 Sep 2;6:32640. doi: 10.1038/srep32640. PubMed PMID: 27586788; PubMed Central PMCID: PMC5009306.
20: Guo L, Chen X, Li LN, Tang W, Pan YT, Kong JQ. Transcriptome-enabled discovery and functional characterization of enzymes related to (2S)-pinocembrin biosynthesis from Ornithogalum caudatum and their application for metabolic engineering. Microb Cell Fact. 2016 Feb 4;15:27. doi: 10.1186/s12934-016-0424-8. PubMed PMID: 26846670; PubMed Central PMCID: PMC4743118.

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